2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13677405
InChI: InChI=1S/C12H18N4O/c1-15-8-10(7-14-15)16-6-4-12(11(16)17)3-2-5-13-9-12/h7-8,13H,2-6,9H2,1H3
SMILES: CN1C=C(C=N1)N2CCC3(C2=O)CCCNC3
Molecular Formula: C12H18N4O
Molecular Weight: 234.30 g/mol

2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one

CAS No.:

Cat. No.: VC13677405

Molecular Formula: C12H18N4O

Molecular Weight: 234.30 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one -

Specification

Molecular Formula C12H18N4O
Molecular Weight 234.30 g/mol
IUPAC Name 2-(1-methylpyrazol-4-yl)-2,9-diazaspiro[4.5]decan-1-one
Standard InChI InChI=1S/C12H18N4O/c1-15-8-10(7-14-15)16-6-4-12(11(16)17)3-2-5-13-9-12/h7-8,13H,2-6,9H2,1H3
Standard InChI Key IIYCNBIIJYMHIE-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)N2CCC3(C2=O)CCCNC3
Canonical SMILES CN1C=C(C=N1)N2CCC3(C2=O)CCCNC3

Introduction

Structural and Chemical Characterization

Molecular Architecture

The core structure consists of a spirocyclic system (4.5-decan-1-one) fused with a 2,7-diazaspiro arrangement. The pyrazol-4-yl group at position 2 is a 1-methyl-substituted five-membered aromatic ring, contributing to π-electron density and steric bulk.

Key Features:

  • Spirocyclic Core: A 10-membered bicyclic system with two nitrogen atoms bridging carbons 2 and 7.

  • Ketone Group: A carbonyl group at position 1, critical for hydrogen-bonding interactions.

  • Pyrazol-4-yl Substituent: Enhances solubility and interactions with biological targets.

Table 1: Molecular Properties (Inferred from Analogues)

PropertyValue (Approx.)Source
Molecular FormulaC₁₃H₂₀N₄O
Molecular Weight248.32 g/mol
CAS NumberNot Found
LogP~2.5
Aqueous SolubilityModerate

Synthetic Approaches and Derivatives

Core Synthesis Strategies

The 2,7-diazaspiro[4.5]decan-1-one scaffold is typically synthesized via cyclization reactions. For example:

  • Cyclization of Linear Precursors: Intramolecular amidation or lactamization of diamine intermediates.

  • Suzuki Coupling: Used to introduce aryl or heteroaryl groups at specific positions .

Table 2: Synthetic Routes for Analogues

StepReagents/ConditionsYield (%)Application
Spirocyclic FormationPd-catalyzed coupling50–80Introducing pyridine/pyrazole moieties
Pyrazole SubstitutionNucleophilic aromatic substitution60–75Attaching 1-methylpyrazol-4-yl group

Functionalization and Derivatives

The pyrazol-4-yl group’s methyl substituent can be modified to optimize pharmacokinetic properties. For instance:

  • Hydroxyethyl or Methoxyethyl Substituents: Improve metabolic stability .

  • Trifluoromethyl Groups: Enhance lipophilicity but reduce solubility .

Biological and Pharmacological Relevance

Target Engagement and Mechanism

Spirocyclic lactams are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets. For example:

  • CDK8/19 Inhibition: Analogues like CCT251545 (a 2,8-diazaspiro derivative) show nanomolar activity .

  • WNT Signaling Modulation: Pyrazol-4-yl substituents may interfere with β-catenin stabilization .

Table 3: Biological Activity of Analogues

CompoundTargetIC₅₀ (nM)Reference
CCT251545CDK8/194.9–2.6
2,8-Diazaspiro DerivativesWNT Pathway5–10

Pharmacokinetic Optimization

Modifications to the pyrazole ring or spirocyclic core address metabolic liabilities:

  • Methoxyethyl Groups: Reduce hepatic clearance by 4–6 fold .

  • Spirocarbamates: Improve solubility but compromise metabolic stability .

Challenges and Future Directions

Structural Limitations

  • Steric Hindrance: Bulky substituents at position 2 may impede binding to narrow enzymatic pockets.

  • Solubility Trade-offs: Hydrophilic groups improve solubility but reduce membrane permeability .

Emerging Applications

  • Anticancer Therapies: Spirocyclic lactams targeting CDK8/19 are in preclinical trials for colorectal cancer .

  • Neurodegenerative Diseases: Pyrazole-based derivatives show promise in modulating tau phosphorylation .

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